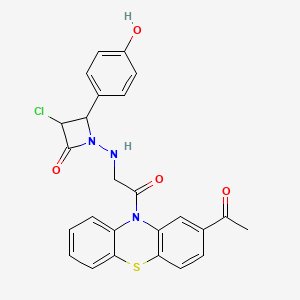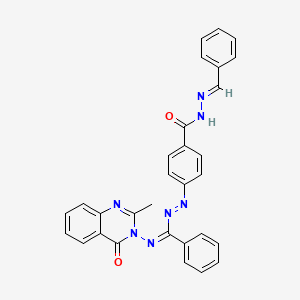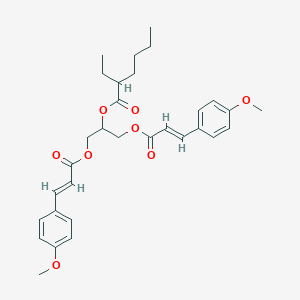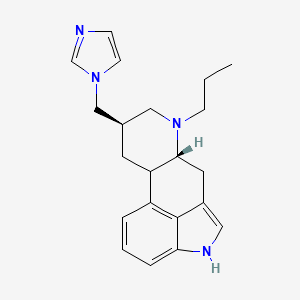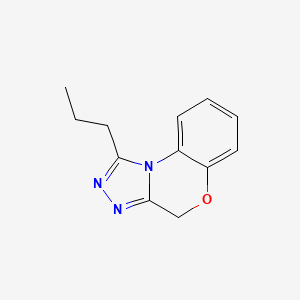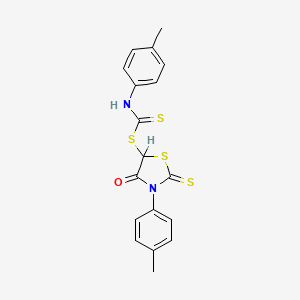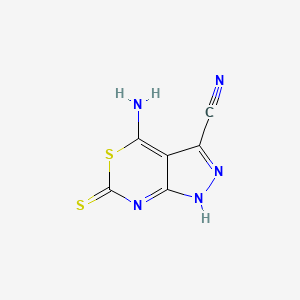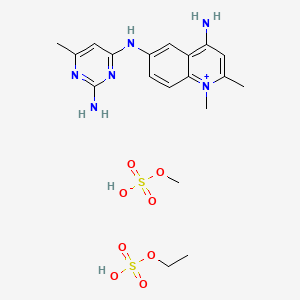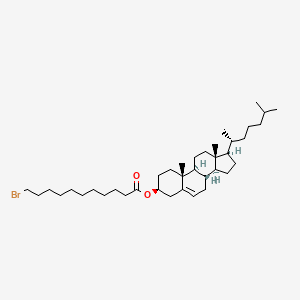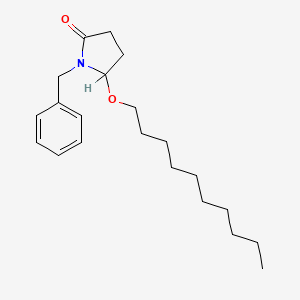
(+-)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidinone ring substituted with a decyloxy group and a phenylmethyl group, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Decyloxy Group: The decyloxy group is introduced via an etherification reaction, where a decyl alcohol reacts with a suitable leaving group on the pyrrolidinone ring.
Attachment of the Phenylmethyl Group: The phenylmethyl group is attached through a substitution reaction, often involving a benzyl halide and a nucleophilic site on the pyrrolidinone ring.
Industrial Production Methods
Industrial production of (±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxyl-substituted pyrrolidinone.
Substitution: Various substituted pyrrolidinone derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of pain and inflammation.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
(±)-5-(Octyloxy)-1-(phenylmethyl)-2-pyrrolidinone: Similar structure with an octyloxy group instead of a decyloxy group.
(±)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone: Features a hexyloxy group in place of the decyloxy group.
Uniqueness
(±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone is unique due to its longer decyloxy chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs.
This detailed article provides a comprehensive overview of (±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
136410-45-2 |
|---|---|
分子式 |
C21H33NO2 |
分子量 |
331.5 g/mol |
IUPAC名 |
1-benzyl-5-decoxypyrrolidin-2-one |
InChI |
InChI=1S/C21H33NO2/c1-2-3-4-5-6-7-8-12-17-24-21-16-15-20(23)22(21)18-19-13-10-9-11-14-19/h9-11,13-14,21H,2-8,12,15-18H2,1H3 |
InChIキー |
JIQJMRLZSOCRHE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


